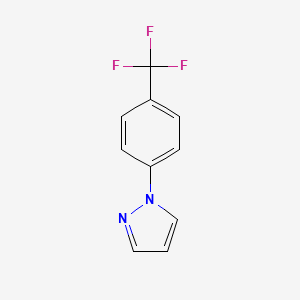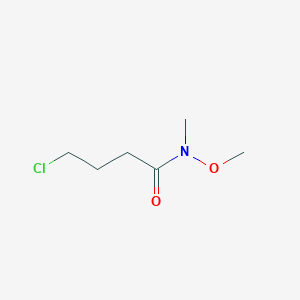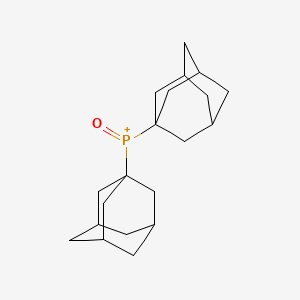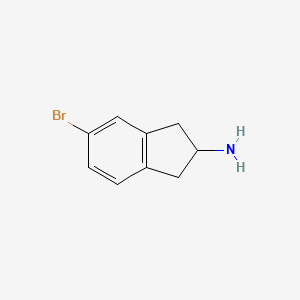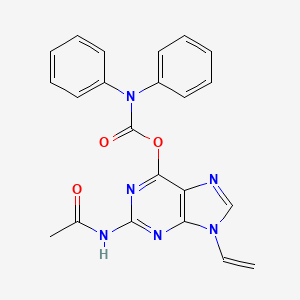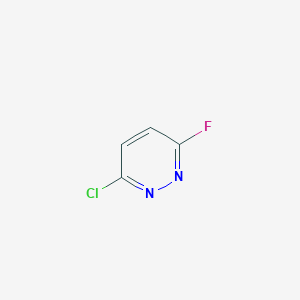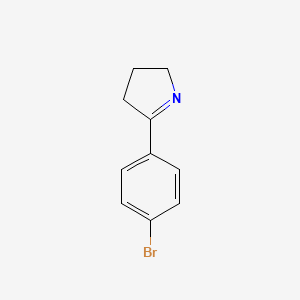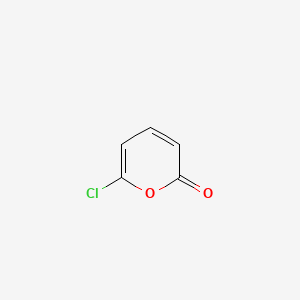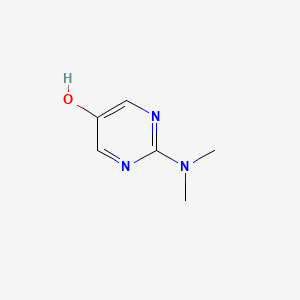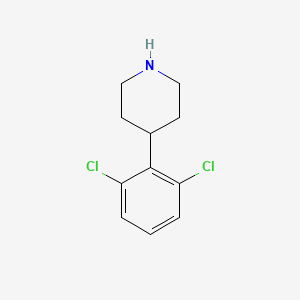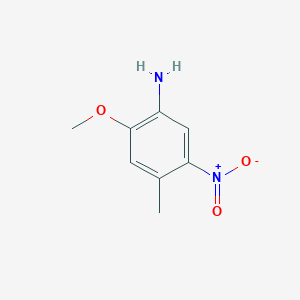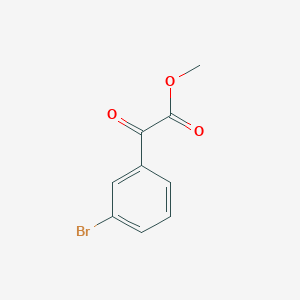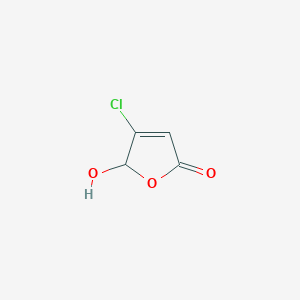
4-Chloro-5-hydroxyfuran-2(5H)-one
Vue d'ensemble
Description
4-Chloro-5-hydroxyfuran-2(5H)-one is an organic compound with the molecular formula C5H3ClO3. It is a chlorinated furanone derivative, known for its mutagenic properties. This compound is often found as a by-product in chlorinated water and has been studied for its potential health impacts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-hydroxyfuran-2(5H)-one typically involves the chlorination of furan derivatives. One common method includes the chlorination of 5-hydroxyfuran-2(5H)-one using chlorine gas under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to prevent over-chlorination and degradation of the product.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the chlorination of lignin and humic substances in water. This process is often part of water treatment procedures where chlorine is used as a disinfectant. The reaction conditions are optimized to maximize the yield of the desired compound while minimizing the formation of unwanted by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-hydroxyfuran-2(5H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various chlorinated furanone derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated furanones.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions include various chlorinated and dechlorinated furanone derivatives, which can have different chemical and biological properties.
Applications De Recherche Scientifique
4-Chloro-5-hydroxyfuran-2(5H)-one has been extensively studied for its mutagenic and carcinogenic properties. It is used in research to understand the mechanisms of mutagenesis and carcinogenesis. The compound is also studied for its potential impacts on human health, particularly in the context of water disinfection by-products.
In chemistry, it serves as a model compound for studying the reactivity of chlorinated furanones. In biology and medicine, it is used to investigate the effects of chlorinated organic compounds on cellular processes and genetic material. Industrially, the compound is relevant in the context of water treatment and the formation of disinfection by-products.
Mécanisme D'action
The mutagenic effects of 4-Chloro-5-hydroxyfuran-2(5H)-one are primarily due to its ability to form DNA adducts, which can lead to mutations during DNA replication. The compound can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components, including DNA, proteins, and lipids. These mechanisms contribute to its carcinogenic potential.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Chloro-5-hydroxyfuran-2(5H)-one include other chlorinated furanones such as 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone and 3-Chloro-4-(trichloromethyl)-5-hydroxy-2(5H)-furanone. These compounds share similar structural features and chemical properties but differ in the number and position of chlorine atoms. The unique aspect of this compound is its specific reactivity and the types of DNA adducts it forms, which can result in different mutagenic and carcinogenic outcomes compared to its analogs.
Propriétés
IUPAC Name |
3-chloro-2-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO3/c5-2-1-3(6)8-4(2)7/h1,4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHSTWIOXQEZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(OC1=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450732 | |
| Record name | 4-chloro-5-hydroxy-5H-furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40636-99-5 | |
| Record name | 4-chloro-5-hydroxy-5H-furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B1600453.png)
